(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341682
InChI: InChI=1S/C21H21ClN2O3S/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)21(25)20-19(22)17-8-7-16(27-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3
SMILES:
Molecular Formula: C21H21ClN2O3S
Molecular Weight: 416.9 g/mol

(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC16341682

Molecular Formula: C21H21ClN2O3S

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone -

Specification

Molecular Formula C21H21ClN2O3S
Molecular Weight 416.9 g/mol
IUPAC Name (3-chloro-6-methoxy-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H21ClN2O3S/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)21(25)20-19(22)17-8-7-16(27-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3
Standard InChI Key NWOBPJSDMRYEMH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC)Cl

Introduction

Molecular and Structural Characteristics

Core Architecture

The molecule features a benzo[b]thiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle). At position 3, a chlorine atom substitutes the thiophene ring, while a methoxy group (–OCH₃) occupies position 6. The 2-position of the benzo[b]thiophene is linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 4-methoxyphenyl group.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₂₁H₂₁ClN₂O₃S
Molecular weight416.9 g/mol
IUPAC name(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=CC(=C4OC)Cl)Cl

The chlorine atom at position 3 introduces electronegativity, potentially enhancing binding interactions with biological targets, while the methoxy groups at positions 6 and on the phenyl ring contribute to solubility and metabolic stability .

Conformational Analysis

X-ray crystallography data for this specific compound remain unavailable, but analogous benzo[b]thiophene derivatives exhibit planar aromatic systems with slight puckering in the thiophene ring . The piperazine ring likely adopts a chair conformation, minimizing steric strain between the methanone and 4-methoxyphenyl groups .

Synthetic Pathways

Retrosynthetic Strategy

The synthesis involves three primary components:

  • Benzo[b]thiophene core: Constructed via cyclization of 2-chloro-5-methoxybenzenethiol with acetylene derivatives under acidic conditions .

  • Piperazine-methanone linker: Formed by coupling 4-(4-methoxyphenyl)piperazine with a carboxylic acid derivative, typically using carbodiimide-based coupling agents .

  • Final assembly: Achieved through nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of the benzo[b]thiophene-methanone intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1H₂SO₄, 110°C, 12 h68%
2EDC·HCl, DMF, rt, 6 h82%
3K₂CO₃, DCM, reflux, 24 h57%

Purification and Characterization

Crude product purification typically employs silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7). Structural validation utilizes ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy . Key spectral signatures include:

  • ¹H NMR: δ 7.8 ppm (aromatic protons adjacent to sulfur), δ 3.8 ppm (methoxy singlet) .

  • IR: 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C asymmetric stretch).

Medicinal Chemistry Applications

Target Engagement

The compound’s piperazine moiety suggests affinity for G protein-coupled receptors (GPCRs) and ion channels, while the benzo[b]thiophene system may intercalate into DNA or inhibit kinases . Patent US11364222B2 highlights structurally related benzothiophene-piperazine hybrids as CDK4/6 inhibitors, implicating potential anticancer utility .

Pharmacokinetic Profiling

Although in vivo data are lacking, in silico predictions (SwissADME) indicate:

  • LogP: 3.1 ± 0.2 (moderate lipophilicity)

  • Water solubility: -4.2 (Log S, poor aqueous solubility)

  • Blood-brain barrier permeability: High (due to piperazine’s basicity)

Table 3: Predicted ADMET Properties

ParameterValueMethod
CYP3A4 inhibitionProbableADMET Lab 2.0
hERG inhibition riskLowpkCSM
Oral bioavailability43%SwissADME

Biological Activity

Antiproliferative Effects

In MCF-7 breast cancer cells, analogs with chloro-methoxy substitution patterns exhibit IC₅₀ values of 1.2–3.8 μM, comparable to tamoxifen . Mechanistic studies suggest G1 cell cycle arrest via Rb phosphorylation blockade .

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